REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][N:8]1[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]1.FC(F)(F)C(O)=O>ClCCl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1
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Name
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|
Quantity
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0.11 g
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Type
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reactant
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Smiles
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N1=C(C=CC=C1)CN1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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1 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
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|
Quantity
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1 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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All volatiles were removed in vacuo
|
Type
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CUSTOM
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Details
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the crude light brown residue was carried forward without purification
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Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)CN1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |